molecular formula C3H8N2O2 B096210 2-amino-N-hydroxypropanamide CAS No. 16707-85-0

2-amino-N-hydroxypropanamide

Cat. No. B096210
CAS RN: 16707-85-0
M. Wt: 104.11 g/mol
InChI Key: BAAQJFBTHFOHLY-UHFFFAOYSA-N
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Description

The compound 2-amino-N-hydroxypropanamide appears to be a versatile molecule with potential applications in various chemical reactions and biological activities. While the provided data does not directly discuss 2-amino-N-hydroxypropanamide, it does provide insights into similar compounds and their reactivity, which can be extrapolated to understand the properties and potential uses of 2-amino-N-hydroxypropanamide.

Synthesis Analysis

The synthesis of related compounds involves chemoselective reactions and regioselective processes. For instance, the synthesis of chiral hexahydro-4-pyrimidinones and oxazolidines from N1-methyl-2-hydroxy-3-methylamino-3-phenylpropanamide demonstrates the chemoselectivity in the presence of multiple nucleophilic centers . Similarly, the regioselective oxirane ring opening followed by selective deacetalisation to produce 3-O-[2'-hydroxy-3'-N,N-disubstituted aminopropan-1'-yl]-alpha-D-glucofuranoses indicates a controlled approach to synthesizing complex molecules with specific functional groups . These methods could potentially be applied to the synthesis of 2-amino-N-hydroxypropanamide.

Molecular Structure Analysis

The molecular structure of related compounds shows significant effects due to the presence of various substituents. For example, in 2-amino-N-(2-hydroxyphenyl)benzamide, the electron-withdrawing nature of the substituents leads to elongation of certain C–C bond distances, while hydrogen bonding and delocalization of electron density contribute to the molecule's geometry and intermolecular interactions . These structural analyses are crucial for understanding how similar effects might influence the structure of 2-amino-N-hydroxypropanamide.

Chemical Reactions Analysis

The reactivity of these compounds with electrophiles and their ability to undergo ring-opening reactions suggest that 2-amino-N-hydroxypropanamide could also participate in similar chemical transformations. The synthesis of N-(2-Aminoethyl)-N-(2-hydroxy-2-phenylethyl)carboxamides from styrene oxide by ring opening with N,N-disubstituted ethylenediamines followed by N-acylation is an example of such reactivity . This information could be indicative of the types of chemical reactions that 2-amino-N-hydroxypropanamide might undergo.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds similar to 2-amino-N-hydroxypropanamide can be inferred from their synthesis and molecular structure. The use of a new ionic liquid, 3-hydroxypropanaminium acetate, as a catalyst in the synthesis of related compounds suggests that 2-amino-N-hydroxypropanamide might also be amenable to green chemistry approaches . Additionally, the strong hydrogen bond donor sites and the three-dimensional hydrogen-bonded structure observed in 2-amino-N-(2-hydroxyphenyl)benzamide provide insights into the potential solubility and stability characteristics of 2-amino-N-hydroxypropanamide .

Scientific Research Applications

  • Chemical Speciation and Density Functional Theory (DFT) Studies :

    • In a study by Duarte et al. (2013), the chemical speciation of 2-amino-N-hydroxypropanamide and vanadium (V) in aqueous solution was investigated. Using DFT, the study provided insights into the thermodynamic properties and nuclear magnetic resonance chemical shifts of species formed at equilibrium, contributing significantly to our understanding of metal complex speciation in aqueous solutions (Duarte et al., 2013).
  • Antifungal Peptide Research :

    • Flores-Holguín et al. (2019) explored the molecular properties and structures of new antifungal tripeptides using computational peptidology and conceptual density functional theory. This research contributes to drug design, particularly in predicting the pKa values and bioactivity scores for new antifungal peptides (Flores-Holguín et al., 2019).
  • Designing Anticancer Agents :

    • Kumar et al. (2009) synthesized a series of functionalized amino acid derivatives, including those based on 2-amino-N-hydroxypropanamide, and evaluated them for cytotoxicity against human cancer cell lines. This research highlights the potential of these compounds in developing new anticancer agents (Kumar et al., 2009).
  • Complex Formation with Metals :

    • Leporati (1988) conducted a potentiometric study on the complex formation between 2-amino-N-hydroxypropanamide and various metal ions in aqueous solution. This research is significant for understanding the chelation properties of aminohydroxamic acids and their potential applications in biological and pharmaceutical fields (Leporati, 1988).
  • Hydrogen-Bonded Framework Structures :

    • Ferguson and Glidewell (2001) reported the crystallization of N-hydroxypropanamide, closely related to 2-amino-N-hydroxypropanamide, demonstrating its capability to form a three-dimensional hydrogen-bonded framework. This finding is relevant for the design of novel crystal structures and materials (Ferguson & Glidewell, 2001).
  • Dopamine Agonists :

    • Ramsby et al. (1989) synthesized 2-amino- and 2-halo-substituted aporphines, including 2-amino-N-hydroxypropanamide derivatives, and evaluated their affinity for dopamine D-2 receptors. This research contributes to the understanding of structure-activity relationships in the development of therapeutic agents for neurological disorders (Ramsby et al., 1989).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may cause skin irritation, eye irritation, and respiratory irritation . The precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .

Mechanism of Action

Target of Action

The primary targets of 2-amino-N-hydroxypropanamide are metal ions, including vanadium (V), manganese (II), cobalt (II), nickel (II), copper (II), zinc (II), cadmium (II), iron (III), and aluminium (III) . These metal ions play crucial roles in various biological processes, including enzymatic reactions and signal transduction.

Mode of Action

2-amino-N-hydroxypropanamide interacts with its targets by forming complexes. The formation of these complexes depends on the pH of the environment . For instance, in the case of vanadium (V), complexes are formed between VO2+ and the β-alaninehydroxamate anion (L–) in the pH range 2.5–10.5 . The complexes can be either protonated or deprotonated, forming positively charged, neutral, or negatively charged species .

Pharmacokinetics

Its ability to form complexes with metal ions suggests that it may have unique pharmacokinetic properties influenced by these interactions .

Result of Action

The result of 2-amino-N-hydroxypropanamide’s action is the formation of complexes with metal ions. These complexes can influence the activity of metal-dependent enzymes and signaling pathways, potentially leading to changes at the molecular and cellular levels .

Action Environment

The action of 2-amino-N-hydroxypropanamide is influenced by environmental factors such as pH. The formation of complexes between 2-amino-N-hydroxypropanamide and metal ions is pH-dependent . Therefore, changes in the pH of the environment can influence the compound’s action, efficacy, and stability.

properties

IUPAC Name

2-amino-N-hydroxypropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H8N2O2/c1-2(4)3(6)5-7/h2,7H,4H2,1H3,(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAAQJFBTHFOHLY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

104.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-amino-N-hydroxypropanamide

CAS RN

15465-70-0
Record name NSC3839
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3839
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does 2-amino-N-hydroxypropanamide interact with metal ions, and what are the implications of this interaction?

A1: 2-amino-N-hydroxypropanamide (ahpr) acts as a bidentate ligand, primarily coordinating to metal ions through its hydroxamate moiety (NHO-) and amino group (NH2) [, , ]. The specific coordination mode and the resulting complex stability are influenced by factors like pH and the specific metal ion involved. For instance, with copper(II), nickel(II), and cobalt(II), chelation occurs via both the hydroxamate and amino groups []. In contrast, vanadium(V) complexes primarily involve interactions with the deprotonated β-alaninehydroxamate anion (L-) over a wide pH range (2.5-10.5) []. These metal-ahpr complexes have been proposed as models for understanding substratum-metal bonding in biological systems due to the presence of similar interactions in metalloenzymes []. This is particularly relevant for iron(III) and aluminium(III), where ahpr forms stable complexes, even at low pH levels relevant to biological systems [].

Q2: Can you provide more details about the structure and spectroscopic characterization of 2-amino-N-hydroxypropanamide and its metal complexes?

A2: 2-amino-N-hydroxypropanamide (C3H8N2O2) has a molecular weight of 104.11 g/mol. While its basic structure is well-defined, characterizing the specific geometries and electronic properties of its metal complexes often requires multiple spectroscopic techniques. For instance, UV-Vis spectroscopy helps identify different metal(II)-ahpr complexes formed at varying pH levels []. Additionally, Gaussian analysis of the resolved absorption bands provides insights into the coordination sphere around the metal ions []. Furthermore, 51V NMR spectroscopy, coupled with DFT calculations, has been crucial in elucidating the structure and speciation of vanadium(V) complexes with ahpr in solution [].

Q3: How do the structural features of 2-amino-N-hydroxypropanamide influence its complexation with different metal ions?

A3: The presence of both a hydroxamate group and an amino group within the 2-amino-N-hydroxypropanamide molecule contributes to its ability to chelate metal ions. The relative stability of the formed complexes varies depending on the metal ion. For example, copper(II) forms the most stable complexes among the divalent metal ions investigated []. This observation suggests that both oxygen and nitrogen donor atoms are involved in coordination with copper(II), potentially leading to square planar complexes []. In contrast, nickel(II) complexes are suggested to primarily involve coordination through the nitrogen atoms, resulting in planar complexes with potentially lower stability compared to their copper(II) counterparts []. These variations highlight the influence of both the ligand's structure and the metal ion's properties on the complex formation and stability.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.